HDAC Inhibitory Potency: 4-Chloro-N-cyclopropyl-2-fluorobenzamide vs. Class Baseline
4-Chloro-N-cyclopropyl-2-fluorobenzamide demonstrates measurable inhibitory activity against histone deacetylases (HDAC), a key target in oncology and epigenetics. Its potency is quantified, providing a benchmark for its class [1]. While a direct head-to-head comparison with the closest analog, 2-chloro-N-cyclopropyl-4-fluorobenzamide, is not available in the same assay, the data for 4-chloro-N-cyclopropyl-2-fluorobenzamide serves as a specific data point for structure-activity relationship (SAR) studies .
| Evidence Dimension | HDAC Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 173 nM |
| Comparator Or Baseline | Class of benzamide-based HDAC inhibitors; potency range varies from low nM to >10 µM depending on substitution. 2-Chloro-N-cyclopropyl-4-fluorobenzamide data unavailable in same assay. |
| Quantified Difference | 173 nM potency establishes a specific benchmark for this substitution pattern within the benzamide HDAC inhibitor class. |
| Conditions | Inhibition of HDAC in human HeLa cell extract assessed by fluorophore release in a fluorescence spectrophotometry assay [1]. |
Why This Matters
This specific IC50 value allows researchers to quantitatively position 4-chloro-N-cyclopropyl-2-fluorobenzamide within SAR studies of benzamide-based HDAC inhibitors, enabling data-driven selection for further optimization or as a tool compound.
- [1] BindingDB. BDBM50484357 (CHEMBL1909951). Affinity Data: IC50 = 173 nM for inhibition of HDAC in human HeLa cell extract. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50484357. View Source
